Hydrogen-Bond Acceptor Capacity Advantage Over Phenyl and 4-Methoxyphenyl Analogs via 3,4-Dimethoxy Substitution
The 3,4-dimethoxyphenyl substituent in CAS 941959-69-9 provides two methoxy oxygen atoms capable of serving as hydrogen-bond acceptors, in contrast to the single methoxy oxygen in the 4-methoxyphenyl analog and the complete absence of such acceptors in the unsubstituted phenyl analog. This difference directly impacts predicted binding interactions with target proteins. In the structurally related 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide series, the presence of hydrogen-bond-accepting substituents on the aryl ring has been correlated with enhanced MAO-B inhibitory potency, with the most potent compound in that series (bearing a 4-chlorophenyl group) exhibiting an IC50 of 0.0027 µM [1]. Compounds lacking hydrogen-bond-acceptor substituents on the aryl ring showed substantially weaker inhibition in the same series.
| Evidence Dimension | Number of hydrogen-bond acceptor oxygen atoms on the C5-aryl substituent of the oxadiazole ring |
|---|---|
| Target Compound Data | Two methoxy oxygen H-bond acceptors (3,4-dimethoxyphenyl) |
| Comparator Or Baseline | 4-Methoxyphenyl analog: one methoxy oxygen H-bond acceptor; Phenyl analog: zero H-bond acceptors on the aryl ring |
| Quantified Difference | 2 vs. 1 vs. 0 H-bond acceptor atoms; potency difference in the oxadiazole-sulfonamide class can span three orders of magnitude (IC50 from 0.0027 µM to >10 µM) depending on aryl substituent choice [1] |
| Conditions | Enzymatic assay; recombinant human MAO-B; fluorometric detection; reported in Shetnev et al. (2019) for the 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide series [1] |
Why This Matters
The additional hydrogen-bond acceptor capacity of the 3,4-dimethoxyphenyl motif may confer stronger and more geometrically constrained target engagement compared to mono-methoxy or unsubstituted phenyl analogs, which is critical for projects requiring specific protein-ligand interaction geometries.
- [1] Shetnev A, Shlenev R, Efimova J, Ivanovskii S, Tarasov A, Petzer A, Petzer JP. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B. Bioorg Med Chem Lett. 2019 Nov 1;29(21):126677. doi: 10.1016/j.bmcl.2019.126677. View Source
